molecular formula C14H20N2 B14780867 2-Methyl-1-(3-phenylprop-2-enyl)piperazine

2-Methyl-1-(3-phenylprop-2-enyl)piperazine

Cat. No.: B14780867
M. Wt: 216.32 g/mol
InChI Key: VLQWQIOKDHGDGO-UHFFFAOYSA-N
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Description

2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine is a synthetic compound belonging to the class of acyl piperazine opioids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine typically involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step includes an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve the ammoniation of 1,2-dichloroethane or ethanolamine. Piperazine itself can be synthesized by reacting alcoholic ammonia with 1,2-dichloroethane, by the action of sodium and ethylene glycol on ethylene diamine hydrochloride, or by reduction of pyrazine with sodium in ethanol .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine involves its binding to µ opioid receptors in the central nervous system. This binding leads to the activation of these receptors, resulting in analgesic effects. The compound’s effects are mediated through the inhibition of neurotransmitter release and modulation of pain pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine is unique due to its specific structural features, which confer distinct pharmacological properties. Its ability to bind to opioid receptors with high affinity makes it a potent analgesic, distinguishing it from other similar compounds .

Properties

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

2-methyl-1-(3-phenylprop-2-enyl)piperazine

InChI

InChI=1S/C14H20N2/c1-13-12-15-9-11-16(13)10-5-8-14-6-3-2-4-7-14/h2-8,13,15H,9-12H2,1H3

InChI Key

VLQWQIOKDHGDGO-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCN1CC=CC2=CC=CC=C2

Origin of Product

United States

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